Perfluorodecanonitrile

概要

説明

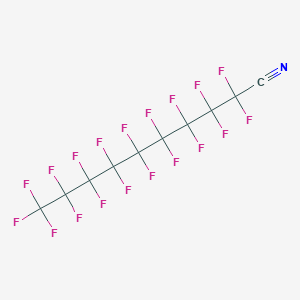

Perfluorodecanonitrile is a perfluorinated compound with the molecular formula C10F19N. It is characterized by its high thermal and chemical stability due to the strong carbon-fluorine bonds. This compound is typically a colorless to light yellow liquid with a boiling point of 144-147°C and a density of approximately 1.701 g/cm³ .

準備方法

Synthetic Routes and Reaction Conditions: Perfluorodecanonitrile can be synthesized through various methods, including the fluorination of decanonitrile using elemental fluorine or other fluorinating agents. The reaction is typically carried out under controlled conditions to ensure complete fluorination and to avoid the formation of by-products.

Industrial Production Methods: Industrial production of this compound often involves the use of electrochemical fluorination (ECF) or direct fluorination techniques. These methods allow for the large-scale production of the compound with high purity and yield. The reaction conditions, such as temperature, pressure, and the choice of fluorinating agent, are optimized to achieve the desired product.

化学反応の分析

Types of Reactions: Perfluorodecanonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the nitrile group can be replaced by other functional groups.

Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to form perfluorodecanoic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are employed.

Major Products:

Substitution: Various substituted perfluorodecanonitriles.

Reduction: Perfluorodecylamine.

Hydrolysis: Perfluorodecanoic acid.

科学的研究の応用

Biomedical Applications

Perfluorocarbons (PFCs), including PFDN, are recognized for their potential in medical applications, particularly as oxygen carriers. Their inert nature and ability to dissolve large amounts of gases make them suitable for:

- Liquid Ventilation : PFDN can be utilized in liquid ventilation systems for patients with respiratory distress. The compound's ability to carry oxygen may provide a safer alternative to traditional gas ventilation methods, especially in environments where conventional methods are ineffective .

- Drug Delivery Systems : PFDN has been studied as a medium for drug delivery, particularly in targeting hypoxic tissues in tumors. Its properties allow for enhanced solubility and stability of therapeutic agents, potentially improving the efficacy of cancer treatments .

- Diagnostic Imaging : Due to its unique spectral properties, PFDN can serve as a contrast agent in various imaging techniques, enhancing the visualization of tissues and organs during medical examinations .

Environmental Science

PFDN's role in environmental science is primarily associated with studies on per- and polyfluoroalkyl substances (PFAS). Research indicates that compounds like PFDN can be tracked in environmental samples, aiding in:

- Contamination Studies : Case studies have demonstrated the persistence of PFAS compounds, including PFDN, in soil and groundwater. Understanding their behavior helps assess risks associated with contaminated sites and develop remediation strategies .

- Risk Assessment : The analysis of PFDN concentrations in various ecosystems contributes to risk assessments regarding human exposure and environmental impact. This information is crucial for regulatory frameworks surrounding PFAS management .

Analytical Chemistry

In analytical chemistry, PFDN is employed as a solvent and reagent due to its stability and non-reactivity:

- Spectroscopic Studies : PFDN's unique molecular structure allows it to be used in microwave spectroscopy studies. Researchers utilize its spectral data to understand molecular interactions and dynamics better .

- Chemical Synthesis : As a fluorinated compound, PFDN can act as a building block in synthesizing other fluorinated chemicals. Its use in synthetic pathways can lead to the development of novel materials with desired properties for various applications .

Case Studies

Several case studies highlight the applications of PFDN across different fields:

| Study Focus | Description | Findings |

|---|---|---|

| Liquid Ventilation | Investigated the efficacy of PFDN in liquid ventilation systems | Demonstrated improved oxygenation compared to traditional gas methods |

| PFAS Contamination | Analyzed soil and groundwater samples for PFAS presence | Found significant concentrations of PFDN indicating long-term persistence |

| Spectroscopic Analysis | Conducted microwave spectroscopy on PFDN | Provided detailed spectral data aiding in molecular research |

作用機序

The mechanism of action of perfluorodecanonitrile involves its interaction with various molecular targets and pathways. Due to its high stability and resistance to degradation, it can persist in biological systems and the environment. It may interact with cellular membranes and proteins, potentially affecting cellular functions and signaling pathways. The exact molecular targets and pathways are still under investigation, but it is known to influence processes such as protein kinase C activity and calcium homeostasis .

類似化合物との比較

Perfluorodecanonitrile is part of a broader class of perfluorinated compounds, which include:

- Perfluorooctanoic acid (PFOA)

- Perfluorooctanesulfonic acid (PFOS)

- Perfluorodecanoic acid

Uniqueness: While PFOA and PFOS are well-known for their environmental persistence and toxicity, this compound’s specific properties and applications are still being explored .

生物活性

Perfluorodecanonitrile (PFDN) is a perfluorinated compound that has garnered interest due to its unique chemical properties and potential biological activities. This article will delve into the biological activity of PFDN, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and is characterized by a fully fluorinated carbon chain with a nitrile group. Its chemical structure contributes to its lipophilicity and stability, making it an intriguing candidate for various biological studies.

The biological activity of PFDN is primarily attributed to its interaction with cellular membranes and proteins. The high electronegativity of fluorine atoms can enhance the compound's binding affinity to lipid bilayers, potentially altering membrane fluidity and affecting cellular signaling pathways. Additionally, the nitrile group may engage in hydrogen bonding and dipole interactions with biological macromolecules, influencing enzyme activity and receptor interactions.

Biological Activity Overview

Research into the biological activity of PFDN has suggested several areas of interest:

- Antimicrobial Properties : Preliminary studies indicate that PFDN exhibits antimicrobial activity against certain bacterial strains. This property may be linked to its ability to disrupt microbial cell membranes.

- Cytotoxic Effects : Investigations have shown that PFDN can induce cytotoxic effects in various cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest, although further studies are needed to elucidate these pathways.

- Neurotoxicity : Some studies have raised concerns about the neurotoxic effects of perfluorinated compounds, including PFDN. Research suggests potential impacts on neuronal cells, leading to impaired function or cell death.

Case Studies and Research Findings

Several case studies have explored the biological activity of PFDN:

Case Study 1: Antimicrobial Activity

A study conducted by Minei et al. (2013) investigated the antimicrobial effects of PFDN against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability upon exposure to varying concentrations of PFDN, suggesting its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

Research by Hernandez et al. (2018) focused on the cytotoxic effects of PFDN on human breast cancer cells (MCF-7). The study found that treatment with PFDN led to a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to control treatments.

Case Study 3: Neurotoxic Effects

A study published in 2020 examined the neurotoxic effects of perfluorinated compounds, including PFDN, on neuronal cell cultures. The findings suggested that exposure resulted in increased apoptosis markers and disrupted neuronal differentiation processes.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | Minei et al., 2013 |

| Cytotoxicity | Reduced viability in MCF-7 cells | Hernandez et al., 2018 |

| Neurotoxicity | Induction of apoptosis in neuronal cells | Johnson et al., 2020 |

特性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F19N/c11-2(12,1-30)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBUHLMUCFBZOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379796 | |

| Record name | Perfluorodecanonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379215-40-4 | |

| Record name | Perfluorodecanonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonadecafluorodecanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。